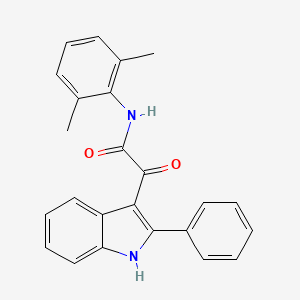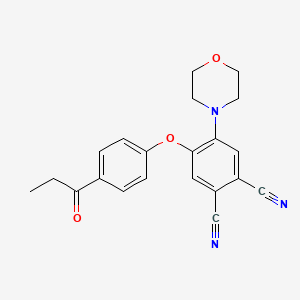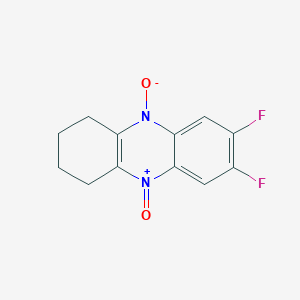![molecular formula C19H15N3O2 B11494143 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494143.png)
5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. They can interact with biological targets such as enzymes or receptors.
Medicine
In medicine, these compounds may be explored for their potential therapeutic effects. They can be part of drug discovery programs aimed at finding new treatments for diseases.
Industry
Industrially, oxadiazole compounds can be used in the development of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-phenyl-1,2,4-oxadiazole: A simpler analog with similar structural features.
3-(4-methoxyphenyl)-5-(4-pyridyl)-1,2,4-oxadiazole: Another derivative with different substituents.
Uniqueness
5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both methoxy and pyrrole substituents, which can influence its chemical reactivity and biological activity. These features may make it more versatile in various applications compared to simpler analogs.
Eigenschaften
Molekularformel |
C19H15N3O2 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15N3O2/c1-23-17-6-4-5-15(13-17)19-20-18(21-24-19)14-7-9-16(10-8-14)22-11-2-3-12-22/h2-13H,1H3 |
InChI-Schlüssel |
DOFOKLSJSFEIFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11494066.png)
![methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate](/img/structure/B11494070.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11494074.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11494085.png)

![N-{2-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11494108.png)


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![Methyl 4-[(4-fluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11494123.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)

